8-Hydroxy Mirtazapine
8-Hydroxy Mirtazapine
8-Hydroxymirtazapine belongs to the class of organic compounds known as piperazinoazepines. Piperazinoazepines are compounds containing a piperazinoazepine skeleton, which consists of an azepine ring fused to a piperazine. 8-Hydroxymirtazapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Hydroxymirtazapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 8-hydroxymirtazapine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
102335-57-9
VCID:
VC0029235
InChI:
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3
SMILES:
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O
Molecular Formula:
C17H19N3O
Molecular Weight:
281.35 g/mol
8-Hydroxy Mirtazapine
CAS No.: 102335-57-9
Reference Standards
VCID: VC0029235
Molecular Formula: C17H19N3O
Molecular Weight: 281.35 g/mol
CAS No. | 102335-57-9 |
---|---|
Product Name | 8-Hydroxy Mirtazapine |
Molecular Formula | C17H19N3O |
Molecular Weight | 281.35 g/mol |
IUPAC Name | 5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |
Standard InChI | InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3 |
Standard InChIKey | DAWYIZBOUQIVNX-UHFFFAOYSA-N |
SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Canonical SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O |
Description | 8-Hydroxymirtazapine belongs to the class of organic compounds known as piperazinoazepines. Piperazinoazepines are compounds containing a piperazinoazepine skeleton, which consists of an azepine ring fused to a piperazine. 8-Hydroxymirtazapine is considered to be a practically insoluble (in water) and relatively neutral molecule. 8-Hydroxymirtazapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 8-hydroxymirtazapine is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-ol;_x000B_8-Hydroxy-6-azamianserin; |
PubChem Compound | 11500131 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume